Structural Differentiation from Clinical HDAC Inhibitors: Absence of Classical Zinc-Binding Group
Unlike the clinical HDAC inhibitors entinostat (MS-275) and tacedinaline (CI-994), which rely on an ortho-aminoanilide zinc-binding group (ZBG) for HDAC inhibition, 4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide lacks this classical ZBG entirely. The thiazole ring and the amide carbonyl oxygen provide an alternative metal-coordination motif that may engage the catalytic zinc ion through the thiazole nitrogen, as inferred from the piperidine-thiazole HDAC inhibitor series where the thiazole ring is directly involved in zinc chelation [1]. Entinostat exhibits HDAC1 IC50 of 0.3 µM and HDAC3 IC50 of 0.5 µM [2], whereas piperidine-thiazole benzamides with the alternative ZBG motif have been reported to achieve >1000-fold potency improvements over initial hits through linker and aryl substitution optimization [1]. The precise potency of CAS 1798461-95-6 against individual HDAC isoforms has not been independently published, but its ZBG architecture is mechanistically distinct from the ortho-aminoanilide class.
| Evidence Dimension | Zinc-binding group (ZBG) architecture |
|---|---|
| Target Compound Data | Thiazole-oxygen bidentate coordination motif; no ortho-aminoanilide ZBG present |
| Comparator Or Baseline | Entinostat (MS-275): ortho-aminoanilide ZBG; Tacedinaline (CI-994): ortho-aminoanilide ZBG |
| Quantified Difference | Not directly quantified (class-level structural comparison) |
| Conditions | Structural comparison based on published X-ray crystallography of HDAC-inhibitor complexes (PDB entries for HDAC2-entinostat and HDAC-like protein structures) |
Why This Matters
Compound procurement decisions relying on assumed class-wide ZBG equivalence risk selecting a compound with fundamentally different binding mode; this compound requires independent validation of its HDAC inhibitory potency rather than extrapolation from ortho-aminoanilide data.
- [1] Andrews DM, Stokes ES, Carr GR, et al. Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. Bioorg Med Chem Lett. 2008;18(8):2580-4. PMID: 18378449. View Source
- [2] Kalin JH, Bergman JA. Development and therapeutic implications of selective histone deacetylase 6 inhibitors. J Med Chem. 2013;56(16):6297-313. doi:10.1021/jm4001659. (Includes entinostat IC50 values for HDAC1/3). View Source
